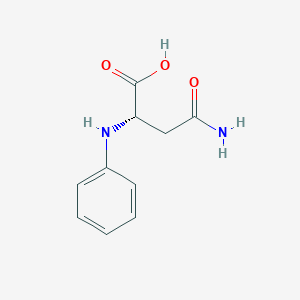
N~2~-Phenyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-Phenyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-asparagine typically involves the reaction of L-asparagine with an appropriate phenylating agent. One common method is the use of phenyl isocyanate in the presence of a base, such as triethylamine, to facilitate the formation of the phenyl-substituted product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N2-Phenyl-L-asparagine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods often employ fermentation processes, where the microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
化学反应分析
Types of Reactions
N~2~-Phenyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
N~2~-Phenyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to L-asparagine, which is essential for the growth of certain cancer cells.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various chemical compounds.
作用机制
The mechanism of action of N2-Phenyl-L-asparagine involves its interaction with specific enzymes and proteins in the body. It can inhibit the activity of asparagine synthetase, an enzyme responsible for the biosynthesis of L-asparagine. This inhibition can lead to a decrease in the availability of L-asparagine, which is crucial for the survival and proliferation of certain cancer cells. The compound may also interact with other molecular targets, affecting various metabolic pathways.
相似化合物的比较
N~2~-Phenyl-L-asparagine can be compared with other phenyl-substituted amino acids, such as:
N~2~-Phenylglycine: Similar in structure but lacks the amide group present in N2-Phenyl-L-asparagine.
N~2~-Phenylalanine: Contains a phenyl group attached to the alpha carbon instead of the nitrogen atom.
N~2~-Phenylglutamine: Similar structure but with an additional methylene group in the side chain.
属性
CAS 编号 |
5694-36-0 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-anilino-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-9(13)6-8(10(14)15)12-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,13)(H,14,15)/t8-/m0/s1 |
InChI 键 |
CZWIWJGGMLJCBN-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C=C1)N[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





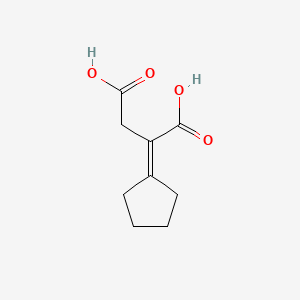
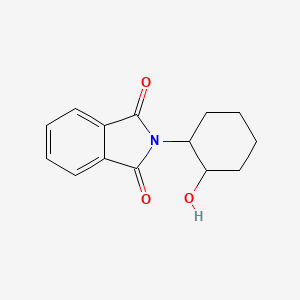
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

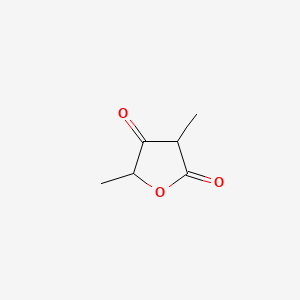
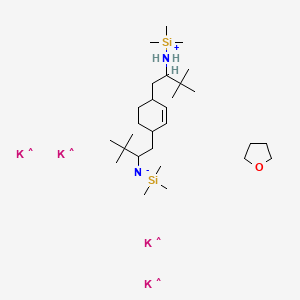
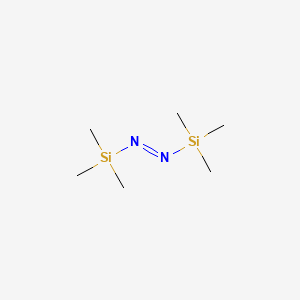
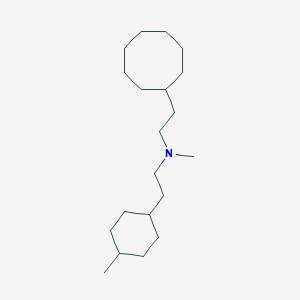
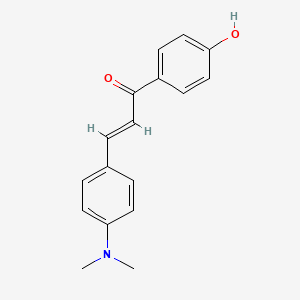
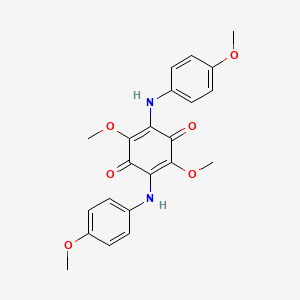
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
